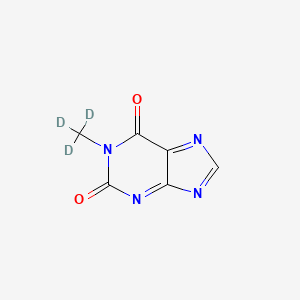

1-(trideuteriomethyl)purine-2,6-dione

Description

BenchChem offers high-quality 1-(trideuteriomethyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(trideuteriomethyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(trideuteriomethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXCZWZKBPOLIM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=NC=NC2=NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=NC=NC2=NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deuterated Xanthines in Metabolic Profiling: The Physicochemical and Kinetic Characterization of 1-(Trideuteriomethyl)purine-2,6-dione

Executive Summary

1-(Trideuteriomethyl)purine-2,6-dione (also known as 1-Methylxanthine-d3 or 1-MX-d3 ) is the stable isotopologue of 1-methylxanthine, a primary downstream metabolite of caffeine and theophylline. In drug development and metabolic flux analysis, this compound serves as a critical internal standard and a probe for Kinetic Isotope Effects (KIE).

Unlike its non-deuterated parent, 1-MX-d3 possesses a methyl group at the N1 position where all three hydrogen atoms are replaced by deuterium (

This guide details the chemical identity, synthesis strategies, spectral characteristics, and application protocols for 1-MX-d3.

Physicochemical Profile

The substitution of hydrogen with deuterium induces subtle but analytically distinct changes in the molecule's physical properties. The table below contrasts 1-MX-d3 with its protium analog.

Table 1: Comparative Chemical Properties

| Property | 1-Methylxanthine (Natural) | 1-(Trideuteriomethyl)purine-2,6-dione (d3) |

| CAS Number | 6136-37-4 | 1202865-49-3 (or similar analog) |

| Formula | ||

| Molecular Weight | 166.14 g/mol | ~169.16 g/mol (+3.02 Da shift) |

| Appearance | White to off-white solid | White crystalline powder |

| Solubility (Water) | Low (~11.7 g/L at 25°C) | Identical |

| Solubility (Organic) | Soluble in DMSO, basic buffers | Identical |

| Acidity (pKa) | pKa₁ ~ 7.7–8.1 (N7-H) | ~7.7–8.1 (Negligible isotope effect on pKa) |

| LogP | -0.53 (Hydrophilic) | -0.53 |

| UV Max ( | 272 nm (pH 7) | 272 nm |

Critical Insight: The acidity of the N7 proton allows 1-MX-d3 to form salts with strong bases. This property is essential for extraction protocols, where alkalinization of the sample (pH > 10) ionizes the molecule, preventing extraction into organic solvents, while acidification (pH < 6) promotes extraction.

Synthesis and Isotopic Enrichment

Direct methylation of xanthine is non-regioselective, typically yielding a mixture of 1,3-, 3,7-, and 1,3,7-isomers. To synthesize high-purity 1-MX-d3, a protection-deprotection strategy is required. The "Gold Standard" route involves the use of 3,7-dibenzylxanthine as a scaffold to force alkylation exclusively at the N1 position.

Synthetic Workflow

-

Precursor Preparation: Start with 3,7-dibenzylxanthine. The benzyl groups block the acidic N3 and N7 positions.

-

Deuteromethylation: React the precursor with Iodomethane-d3 (

) in the presence of a base (e.g., Sodium Hydride or Potassium Carbonate) in a polar aprotic solvent (DMF). -

Deprotection: Remove the benzyl groups via catalytic hydrogenolysis (

, Pd/C).

Visualization of Synthesis Pathway

Figure 1: Regioselective synthesis of 1-MX-d3 ensuring high isotopic purity and correct N1 substitution.

Analytical Characterization

Validating the identity of 1-MX-d3 requires specific attention to the "silencing" of the methyl signal in proton NMR and the mass shift in MS.

A. Nuclear Magnetic Resonance (NMR)[6]

-

1H NMR (DMSO-d6):

-

The characteristic singlet at

3.2–3.4 ppm (corresponding to -

Signals for the C8-H (

~8.0 ppm) and the N-H protons will remain visible.

-

-

13C NMR:

-

The N1-methyl carbon will appear around

29-30 ppm . However, due to coupling with deuterium (spin=1), this signal splits into a septet and shows reduced intensity (loss of NOE enhancement).

-

B. Mass Spectrometry (LC-MS/MS)

In Triple Quadrupole (QqQ) systems, 1-MX-d3 is used as an Internal Standard (IS).

-

Precursor Ion: [M+H]+ = 170.1 m/z (vs 167.1 for natural).

-

Fragmentation (MRM):

-

Primary Transition: 170.1

127.1 m/z (Loss of HCNO/DCNO equivalent). -

Note: Researchers must verify if the fragment retains the

group. If the fragmentation involves the loss of the N1-methyl group (e.g., as methyl isocyanate), the mass shift may be lost in the daughter ion.

-

Metabolic Stability & Kinetic Isotope Effect (KIE)

1-Methylxanthine is a metabolic "hub." It is cleared via two competing pathways:

-

Oxidation (Major): Converted to 1-Methyluric Acid by Xanthine Oxidase (XO) . This occurs at the C8 position.[1]

-

Demethylation (Minor): Converted to Xanthine by CYP1A2 . This involves breaking the C-H (or C-D) bonds at N1.

The Deuterium Advantage

Because the C-D bond is stronger than the C-H bond, the rate of N1-demethylation is reduced in 1-MX-d3 (Primary KIE). However, the oxidation by Xanthine Oxidase at C8 is remote from the deuteration site and proceeds at the normal rate (Secondary KIE

This unique property makes 1-MX-d3 an excellent probe for distinguishing between oxidative clearance (XO-mediated) and demethylation clearance (CYP-mediated).

Figure 2: Metabolic fate of 1-MX-d3. Note that deuteration specifically suppresses Pathway B.

Experimental Protocols

Protocol A: Preparation of Stock Standards for LC-MS

-

Solvent: Dimethyl Sulfoxide (DMSO).[2] 1-MX-d3 is poorly soluble in pure water or methanol.

-

Concentration: Prepare a 1 mg/mL master stock in DMSO.

-

Storage: -20°C, protected from light (xanthines are generally stable, but DMSO is hygroscopic).

Protocol B: Solid Phase Extraction (SPE) from Plasma

Since 1-MX-d3 is amphoteric, pH control is critical for recovery.

-

Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridge with MeOH followed by Water.

-

Loading: Mix plasma 1:1 with 0.1% Formic Acid (Acidic pH keeps the molecule neutral/protonated at N7, improving retention).

-

Washing: 5% Methanol in water (removes salts/proteins).

-

Elution: 100% Methanol.

-

Evaporation: Dry under Nitrogen at 40°C and reconstitute in mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).

References

-

PubChem. (n.d.). 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

-

FooDB. (n.d.). 1-Methylxanthine: Chemical Properties and Spectra. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-.[4][5][6][7] Retrieved from [Link]

-

Horwitt, M. K., et al. (1980). Synthesis of 1-methylxanthine via N7-protection. Journal of the American Chemical Society.[7] (Adapted protocol for regioselectivity).

Sources

- 1. 1,3,7-Tris((~2~H_3_)methyl)-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2 | CID 13001304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-METHYLXANTHINE manufacturers and suppliers in india [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | C8H10N4O2 | CID 13001298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl- [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

Technical Guide: Synthesis and Characterization of 1-(Trideuteriomethyl)purine-2,6-dione

The following technical guide details the synthesis and characterization of 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3). This document is structured for researchers requiring high-isotopic-purity standards for metabolic tracer studies or kinetic isotope effect (KIE) analysis.

Executive Summary

Target Compound: 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) CAS Registry: 1202865-49-3 (labeled analog) Core Application: Metabolic probe for CYP1A2 activity; internal standard for LC-MS/MS quantification of methylxanthines; Kinetic Isotope Effect (KIE) studies in drug design.

The Challenge: Direct methylation of the xanthine scaffold is inherently non-selective due to the competing nucleophilicity of N3, N7, and N1. The N3 and N7 positions are more acidic (pKa ~7.5–8.5) than N1 (pKa ~11.2), leading to preferential alkylation at the imidazole ring (N7) or pyrimidine ring (N3) under standard conditions.

The Solution: This protocol utilizes a "Protect-Label-Deprotect" strategy. By transiently blocking the highly reactive N3 and N7 positions with benzyl groups, we force the deuterium-labeled methylating agent to react exclusively at the N1 position. This ensures regiochemical integrity and high isotopic enrichment (>99 atom% D).

Retrosynthetic Analysis & Strategy

The synthesis is designed to be convergent, utilizing 3,7-dibenzylxanthine as the critical "locked" intermediate.

-

Step 1 (Protection): Regioselective benzylation of Xanthine at N3 and N7.

-

Step 2 (Labeling): N1-alkylation using Iodomethane-d3 (

). -

Step 3 (Deprotection): Hydrogenolytic cleavage of benzyl groups to unveil the N3/N7 protons.

Pathway Visualization

Figure 1: Strategic workflow for the regioselective synthesis of 1-(trideuteriomethyl)xanthine.

Experimental Protocols

Materials & Reagents[1][3][4][5][6][7][8][9]

-

Xanthine: >98% purity, anhydrous.[1]

-

Iodomethane-d3 (

): ≥99.5 atom% D. -

Benzyl Chloride: Distilled prior to use.

-

Solvents: Anhydrous DMF (stored over molecular sieves), Methanol (HPLC grade).

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support.

Step 1: Synthesis of 3,7-Dibenzylxanthine

Objective: Block the acidic N3 and N7 sites.

-

Activation: Suspend Xanthine (1.52 g, 10.0 mmol) in anhydrous DMF (30 mL) under argon atmosphere. Add Sodium Hydride (60% dispersion in oil, 0.88 g, 22.0 mmol) portion-wise at 0°C.

-

Reaction: Stir at room temperature for 30 mins, then add Benzyl Chloride (2.53 mL, 22.0 mmol) dropwise. Heat the mixture to 80°C for 4 hours.

-

Workup: Cool to room temperature and pour into ice-cold water (150 mL). Adjust pH to ~5 with 1M HCl.

-

Isolation: Filter the resulting white precipitate. Wash with water (3 x 20 mL) and cold ethanol (10 mL).

-

Purification: Recrystallize from ethanol/DMF (9:1).

-

Yield: Expected ~65-75%.

-

Validation: 1H NMR should show two benzyl methylene singlets (~5.2 and 5.4 ppm) and aromatic protons.

-

Step 2: N1-Methylation with Iodomethane-d3

Objective: Introduce the isotopic label at the sole remaining nucleophilic nitrogen (N1).

-

Setup: Dissolve 3,7-Dibenzylxanthine (3.32 g, 10.0 mmol) in anhydrous DMF (25 mL). Add Potassium Carbonate (

, 2.07 g, 15.0 mmol). -

Labeling: Add Iodomethane-d3 (0.68 mL, 11.0 mmol) via syringe.

-

Note:

is volatile (bp 42°C). Keep the reaction vessel sealed.

-

-

Conditions: Stir at 40°C for 12 hours. The reaction is typically cleaner at mild temperatures compared to forcing reflux.

-

Workup: Pour mixture into water (100 mL). The product, 1-(trideuteriomethyl)-3,7-dibenzylxanthine , will precipitate.

-

Isolation: Filter and dry under vacuum.

-

Check: TLC (CHCl3:MeOH 95:5) should show a less polar spot than the starting material.

-

Step 3: Global Deprotection (Hydrogenolysis)

Objective: Remove benzyl groups to restore the xanthine core while retaining the N1-CD3 label.

-

Reaction: Dissolve the intermediate from Step 2 (1.0 g) in Methanol (50 mL) and Glacial Acetic Acid (5 mL).

-

Solubility Note: If solubility is poor, use a mixture of THF/MeOH.

-

-

Catalyst: Add 10% Pd/C (100 mg, 10 wt% loading).

-

Hydrogenation: Purge with

gas (balloon pressure is sufficient) and stir vigorously at room temperature for 24 hours.-

Monitoring: Monitor by HPLC or TLC. Disappearance of UV-active benzyl spots indicates completion.

-

-

Purification: Filter through a Celite pad to remove the catalyst. Wash the pad with hot methanol.

-

Final Isolation: Concentrate the filtrate to dryness. Recrystallize the residue from boiling water or water/ethanol.

-

Final Product: White crystalline powder.

-

Characterization & Data Analysis

Nuclear Magnetic Resonance (NMR)

The absence of the N1-H signal and the specific coupling pattern of the methyl group are definitive.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Diagnostic Note |

| 1H | 11.85 | Broad Singlet | N7-H | Exchangeable with D2O. |

| 1H | 10.90 | Broad Singlet | N3-H | Exchangeable with D2O. |

| 1H | 8.05 | Singlet | C8-H | Characteristic imidazole proton. |

| 1H | Silent | - | N1-Me | Crucial: No signal at ~3.2 ppm (where CH3 would appear). |

| 13C | 151.4 | Singlet | C2 | Carbonyl |

| 13C | 148.6 | Singlet | C6 | Carbonyl |

| 13C | 140.8 | Singlet | C8 | Imidazole C |

| 13C | ~29.0 | Septet | N1-CD3 | Definitive: |

Mass Spectrometry (ESI-MS)

-

Instrument: LC-QTOF or Triple Quadrupole.

-

Mode: Positive Ion Mode (

). -

Theoretical Mass (

): 169.08 (Monoisotopic). -

Observed m/z: 169.1

. -

Comparison: Standard 1-Methylxanthine appears at 166.1. The +3 Da shift confirms trideuteration.

References

-

Regioselectivity in Xanthine Alkylation

-

Synthesis via Benzyl Protection

-

Müller, C. E., et al. "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry 39.13 (1996): 2482-2491. Link

-

-

Deuterium Labeling Applications

-

Characterization Data (Base Structure)

-

PubChem Compound Summary for CID 13001304 (1,3,7-Tris(trideuteriomethyl)purine-2,6-dione - Caffeine-d9). Used for spectral comparison logic. Link

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical Nature and Reaction Mechanisms of the Molybdenum Cofactor of Xanthine Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pp.bme.hu [pp.bme.hu]

- 4. Histone tails regulate DNA methylation by allosterically activating de novo methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N1-methylation of adenosine (m1A) in ND5 mRNA leads to complex I dysfunction in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

1-(trideuteriomethyl)purine-2,6-dione CAS number and molecular weight.

Topic: 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) Content Type: Technical Monograph & Application Guide Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists

Executive Summary

1-(trideuteriomethyl)purine-2,6-dione, commonly referred to as 1-Methylxanthine-d3 (1-MX-d3) , is the stable isotope-labeled analog of 1-methylxanthine, a primary metabolite of caffeine and theophylline. In drug development and clinical pharmacology, this compound serves as a critical Internal Standard (IS) for the precise quantification of methylxanthines via LC-MS/MS. Its utility stems from its identical chromatographic behavior to the analyte combined with a distinct mass shift (+3 Da), eliminating ionization matrix effects during quantitative analysis of CYP1A2 metabolic activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data consolidates the structural and physical characteristics of the compound.

| Property | Specification |

| Chemical Name | 1-(trideuteriomethyl)purine-2,6-dione |

| Common Synonyms | 1-Methylxanthine-d3; 1-CD3-Xanthine; 1-Methyl-d3-3,7-dihydropurine-2,6-dione |

| CAS Number | 1216430-61-3 |

| Molecular Formula | C₆H₃D₃N₄O₂ |

| Molecular Weight | 169.16 g/mol |

| Exact Mass | 169.0679 |

| Solubility | Soluble in DMSO, 1M NaOH; poorly soluble in water/ethanol |

| Melting Point | >300 °C (consistent with non-deuterated analog) |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥99 atom % D |

Structural Analysis

The purine ring system consists of a pyrimidine ring fused to an imidazole ring. In 1-Methylxanthine-d3, the N1 position is substituted with a trideuteriomethyl group (-CD₃). The N3 and N7 positions remain protonated. This specific substitution pattern is critical; N1-methylation is the final step in the metabolic clearance of theophylline, making this isotope essential for differentiating metabolic pathways.

Chemical Synthesis: Selective N1-Alkylation Protocol

Strategic Rationale (Expertise & Experience)

Direct methylation of xanthine is non-selective, often yielding 1,3-dimethyl (theophylline), 3,7-dimethyl (theobromine), or 1,3,7-trimethyl (caffeine) mixtures. To synthesize 1-Methylxanthine-d3 with high purity, we must block the highly reactive N7 and N3 positions or utilize a transient protection strategy.

The most robust protocol involves the N7-protection route using chloromethyl pivalate (POM-Cl), followed by N1-alkylation with Iodomethane-d3 (CD₃I) , and subsequent deprotection. This ensures the deuterium label is exclusively at the N1 position.

Validated Synthesis Workflow

Figure 1: Selective synthesis pathway for 1-Methylxanthine-d3 ensuring regiospecificity.

Step-by-Step Protocol

-

N7-Protection:

-

Suspend Xanthine (1 eq) in anhydrous DMF.

-

Add Sodium Carbonate (1 eq) and stir at 25°C for 30 min.

-

Add Chloromethyl pivalate (POM-Cl) (1.05 eq) dropwise.

-

Mechanism: The N7 position is the most acidic and nucleophilic site on the imidazole ring, reacting preferentially to form 7-POM-xanthine.

-

QC Check: Monitor by TLC (CHCl₃:MeOH 9:1). Disappearance of xanthine indicates completion.

-

-

N1-Deuteriomethylation (The Critical Step):

-

Dissolve 7-POM-xanthine in DMF.

-

Add Iodomethane-d3 (CD₃I) (1.1 eq) and K₂CO₃.

-

Stir at 40°C for 4-6 hours.

-

Note: Avoid excess CD₃I to prevent N3 alkylation. The steric bulk of the POM group at N7 helps direct alkylation to N1.

-

-

Deprotection & Purification:

-

Treat the intermediate with 1M NaOH and reflux for 1 hour to hydrolyze the pivaloyloxymethyl ester.

-

Cool and acidify to pH 5.0 with HCl. The product, 1-Methylxanthine-d3 , will precipitate.

-

Recrystallize from water/ethanol to remove inorganic salts.

-

Analytical Application: LC-MS/MS Internal Standard

Role in DMPK Studies

1-Methylxanthine is a downstream metabolite of caffeine (via Paraxanthine) and Theophylline. In CYP1A2 phenotyping studies, the ratio of 1-Methylxanthine to its precursors is a key biomarker. Using 1-MX-d3 as an internal standard corrects for extraction efficiency and matrix suppression, which are common in urine and plasma analysis.

Metabolic Pathway Context[10]

Figure 2: Position of 1-Methylxanthine in caffeine metabolism and the application of its deuterated IS.

Validated LC-MS/MS Protocol

Sample Preparation:

-

Aliquot: 50 µL human plasma/urine.

-

IS Addition: Add 10 µL of 1-Methylxanthine-d3 working solution (100 ng/mL in Methanol).

-

Precipitation: Add 200 µL cold Acetonitrile. Vortex 1 min. Centrifuge 10,000 x g for 5 min.

-

Injection: Inject 5 µL of supernatant.

Instrument Parameters (Triple Quadrupole):

-

Ionization: ESI Positive Mode.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.

-

Gradient: 5% B to 95% B over 4 min.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Methylxanthine | 167.1 | 108.1 | 25 |

| 1-Methylxanthine-d3 | 170.1 | 111.1 | 25 |

Note on Mass Shift: The precursor shifts from 167.1 to 170.1 (+3 Da due to CD₃). The product ion (loss of HNCO fragment usually) also retains the label if the fragmentation pathway preserves the N1-methyl group, ensuring specificity.

Handling & Stability

-

Storage: Store at -20°C. The compound is stable for >2 years if kept dry and away from light.

-

Solution Stability: Stock solutions in DMSO/Methanol are stable for 6 months at -20°C. Aqueous working solutions should be prepared fresh or refrigerated for no more than 1 week due to potential bacterial growth, though chemical hydrolysis is negligible at neutral pH.

-

Safety: Treat as a bioactive purine derivative. Use standard PPE (gloves, lab coat, safety glasses).

References

-

Pharmaffiliates. (n.d.). 1-Methyl Xanthine-d3 (CAS 1216430-61-3) Technical Data. Retrieved from [Link]

-

Hu, L., Singh, P. K., & Ullman, B. (1980). Synthesis of 1-methylxanthine via N7-protection. Journal of the American Chemical Society, 45, 1711-1713.[1] (Methodology adapted for deuterated synthesis).[2][3]

- Caubet, M. S., et al. (2002). Analysis of methylxanthines in human biological fluids by LC-MS/MS.

Sources

Technical Guide: Mass Spectrometry Analysis of 1-(trideuteriomethyl)purine-2,6-dione

Common Name: 1-Methylxanthine-d3 Role: Stable Isotope Internal Standard (IS) for Methylxanthine Quantification Application: DMPK, Clinical Toxicology, Caffeine Metabolite Profiling

Part 1: Executive Summary & Molecular Profile

This guide details the mass spectrometric characterization and quantification workflow for 1-(trideuteriomethyl)purine-2,6-dione (hereafter referred to as 1-Methylxanthine-d3 ). As a primary metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine, 1-methylxanthine is a critical biomarker for CYP1A2 activity phenotyping.

The deuterated analog (

Physicochemical & MS Characteristics

| Parameter | Specification | Technical Note |

| Formula | Deuterium label at | |

| Monoisotopic Mass | ~169.09 Da | +3.02 Da shift from unlabeled 1-MX (166.05 Da). |

| Ionization Mode | ESI Positive (+) | Protonation site typically at |

| Precursor Ion ( | m/z 170.1 | Essential to verify isotopic purity (>99% D) to prevent "crosstalk" with analyte. |

| Primary Fragment | m/z 127.1 | Retro-Diels-Alder (RDA) cleavage retaining the |

| Solubility | DMSO, Methanol (warm) | Poor solubility in pure water; keep stock in organic solvent. |

Part 2: LC-MS/MS Method Development

Mass Spectrometry Optimization (The Physics of Detection)

The analysis relies on Multiple Reaction Monitoring (MRM) in a Triple Quadrupole (QqQ) system.[1] The fragmentation mechanism of xanthines typically involves a Retro-Diels-Alder (RDA) reaction or the loss of isocyanic acid (HNCO).

Critical Mechanism:

For 1-Methylxanthine-d3, the methyl group is located at the

-

Unlabeled Transition: m/z 167.1

124.1 (Loss of 43 Da, typically HNCO/CHNO). -

Deuterated Transition: m/z 170.1

127.1.-

Why? The fragmentation core retains the

position. Therefore, the +3 Da mass shift is preserved in the product ion.

-

Recommended Source Parameters (Generic ESI+)

-

Capillary Voltage: 3.0 – 3.5 kV (Avoid arcing; xanthines ionize easily).

-

Desolvation Temperature: 450°C – 550°C (High heat aids evaporation of aqueous mobile phases).

-

Cone Voltage: Optimized per instrument (typically 25-40 V) to prevent in-source fragmentation.

Chromatographic Separation (The Isomer Problem)

Mass spectrometry alone cannot distinguish 1-Methylxanthine-d3 from 3-Methylxanthine-d3 or 7-Methylxanthine-d3 if they were to exist in the mixture, nor can it separate the analyte 1-Methylxanthine from its isomers without chromatography.

The Challenge: 1-Methylxanthine, 3-Methylxanthine, and 7-Methylxanthine are isobaric (m/z 167). While the IS (m/z 170) is mass-resolved, it must co-elute exactly with the analyte (1-Methylxanthine) to effectively correct for matrix effects, while being chromatographically resolved from the other isomers to ensure specificity of the assay.

Protocol:

-

Column: High-strength Silica (HSS) T3 or C18 with polar end-capping.

-

Reasoning: Xanthines are polar. Standard C18 columns often suffer from poor retention (blow-out). T3 chemistries withstand 100% aqueous starts.

-

-

Mobile Phases:

-

A: 0.1% Formic Acid in Water.[2]

-

B: 0.1% Formic Acid in Methanol (Methanol provides sharper peaks for xanthines than Acetonitrile).

-

Workflow Visualization

The following diagram illustrates the logic flow for method development, ensuring specificity against isomers.

Caption: Logic flow for optimizing LC-MS/MS conditions, prioritizing isomer separation and IS co-elution.

Part 3: Sample Preparation Protocol

Context: Methylxanthines are often analyzed in plasma or urine.[3][4] Protein Precipitation (PPT) is the most efficient high-throughput method, but Solid Phase Extraction (SPE) yields cleaner baselines for low-level detection.

Selected Method: Protein Precipitation (PPT) Rationale: 1-Methylxanthine is relatively polar. Liquid-Liquid Extraction (LLE) with hexane/ether is often inefficient. PPT with acidified methanol offers high recovery.

Step-by-Step Methodology

-

Preparation of IS Working Solution:

-

Dissolve 1-Methylxanthine-d3 in DMSO to 1 mg/mL (Stock).

-

Dilute Stock in Methanol to 500 ng/mL (Working IS).

-

Note: Keep organic content high to ensure solubility.

-

-

Plasma Extraction:

-

Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Working IS (500 ng/mL). Vortex gently.

-

Precipitate: Add 150 µL of ice-cold Methanol + 0.1% Formic Acid .

-

Chemistry: The acid helps disrupt protein binding; methanol precipitates albumin.

-

-

Vortex: High speed for 30 seconds.

-

Centrifuge: 15,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor (solvent effect), dilute supernatant 1:1 with water before injection.

-

-

Self-Validating Control:

-

Always include a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS only).

-

Check: If the Zero Sample shows a peak at the analyte transition (167 -> 124), your IS contains unlabeled impurities (Crosstalk).

-

Part 4: Validation & Troubleshooting

Deuterium Isotope Effect

Although rare in HPLC, deuterium substitution can sometimes cause a slight shift in retention time compared to the unlabeled analyte (usually eluting slightly earlier).

-

Impact: If the shift is significant, the IS may not experience the exact same matrix suppression as the analyte at the exact moment of ionization.

-

Mitigation: Use UPLC with sharp gradients. If separation occurs, ensure the matrix factor is evaluated at both retention times.

Crosstalk and Purity

Commercial stable isotopes usually have >99% isotopic purity. However, 0.5% unlabeled 1-methylxanthine in your IS stock will limit your Lower Limit of Quantitation (LLOQ).

-

Test: Inject the IS alone at high concentration. Monitor the analyte transition (167 -> 124).

-

Acceptance: The interference response should be <20% of the LLOQ response.

Biological Pathway Diagram

Understanding the metabolic origin ensures you are measuring the correct isomer.

Caption: Metabolic formation of 1-Methylxanthine from Caffeine. Note the parallel formation of isomers.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

- Surdak, H., et al. (2022). "Simultaneous Determination of Methylxanthines in Human Plasma by LC–MS/MS." Journal of Chromatography B. (Contextual reference for methylxanthine extraction).

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 13001300: 3,7-Dihydro-1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione.[5] Retrieved from

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

Sources

The Deuterium Kinetic Isotope Effect in Purine Derivatives: A Technical Guide to Modulating Biological Activity and Metabolism

This guide provides an in-depth technical exploration of the strategic application of deuterium in modifying the biological activity and metabolic fate of purine derivatives. For researchers, medicinal chemists, and drug development professionals, this document will elucidate the core principles of the deuterium kinetic isotope effect (KIE) and its practical application in the design and evaluation of novel deuterated purine analogues. We will move beyond theoretical concepts to provide actionable insights and detailed experimental protocols, enabling a comprehensive understanding of this powerful tool in medicinal chemistry.

Introduction: The Rationale for Deuterating Purine Derivatives

Purine analogues are a cornerstone of modern pharmacotherapy, with wide-ranging applications as anticancer, antiviral, and immunosuppressive agents.[1][2] Their therapeutic efficacy is often intrinsically linked to their metabolic activation and catabolism, which are orchestrated by a series of enzymes involved in purine metabolism.[3] However, the clinical utility of many purine derivatives is hampered by rapid metabolic inactivation, the formation of toxic metabolites, or suboptimal pharmacokinetic profiles.

Deuteration, the selective replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), has emerged as a potent strategy to mitigate these metabolic liabilities.[4][5] The fundamental principle underpinning this approach is the deuterium kinetic isotope effect (KIE) . Due to its greater mass, a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond.[4] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed by deuterium substitution.[4] This modulation of metabolic pathways can lead to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens.[4][5]

This guide will systematically explore the application of the deuterium KIE to purine derivatives, from the foundational principles to practical experimental design and analysis.

The Metabolic Landscape of Purine Derivatives: Identifying Opportunities for Deuteration

The metabolism of purine analogues is a complex interplay of anabolic (activation) and catabolic (inactivation) pathways, primarily governed by enzymes such as xanthine oxidase, purine nucleoside phosphorylase (PNP), and various cytochrome P450 (CYP) enzymes.[3] Understanding these pathways is critical for identifying strategic positions for deuteration.

Key Metabolic Pathways and Enzymes

-

Xanthine Oxidase (XO): This enzyme plays a crucial role in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6][7] For many purine-based drugs, XO-mediated metabolism is a primary route of inactivation.

-

Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond of purine nucleosides to yield the free purine base and ribose-1-phosphate.[3][8] This can be either an activation or inactivation step depending on the specific drug and its mechanism of action.

-

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the Phase I metabolism of a vast array of xenobiotics, including many purine derivatives.[9] CYP-mediated reactions often involve C-H bond cleavage through processes like hydroxylation and N-dealkylation.[4]

-

Aldehyde Oxidase (AO): Similar to XO, AO is a molybdenum-containing enzyme that can catalyze the oxidation of heterocyclic rings, including the purine core.

Strategic Deuteration to Modulate Metabolism

The primary goal of deuterating a purine derivative is to slow down a specific metabolic pathway that is considered a liability. This can be achieved by replacing hydrogen with deuterium at a "metabolic soft spot" – a position on the molecule that is susceptible to enzymatic attack.

Potential Benefits of Deuterating Purine Derivatives:

| Benefit | Mechanism | Example Application |

| Increased Half-life | Slowing the rate of metabolic clearance by enzymes like CYPs or XO.[10][11] | Reducing dosing frequency and improving patient compliance. |

| Reduced Formation of Toxic Metabolites | "Metabolic shunting" - redirecting metabolism away from a pathway that produces toxic byproducts.[5][10] | Enhancing the safety profile of the drug. |

| Increased Exposure to Active Metabolites | If a metabolite is the active therapeutic agent, slowing its further metabolism can increase its concentration and duration of action. | Optimizing the therapeutic window. |

| Improved Bioavailability | Decreasing first-pass metabolism in the liver. | Allowing for lower doses and potentially reducing side effects. |

It is crucial to note that the success of a deuteration strategy is not guaranteed and is highly dependent on the specific compound and the rate-limiting step in its metabolism.[9]

Experimental Evaluation of Deuterated Purine Derivatives

A systematic and rigorous experimental workflow is essential to validate the intended effects of deuteration. This involves a combination of in vitro and in vivo studies to assess metabolic stability, pharmacokinetic parameters, and biological activity.

In Vitro Metabolic Stability Assays

These assays are the first step in evaluating the impact of deuteration and are typically conducted using subcellular fractions or cell-based systems.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

-

Preparation of Reagents:

-

Test compounds (deuterated and non-deuterated parent drug) dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Human liver microsomes (pooled from multiple donors) at a concentration of 20 mg/mL.

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Phosphate buffer (0.1 M, pH 7.4).

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Incubation:

-

Pre-warm the HLM suspension and phosphate buffer to 37°C.

-

In a microcentrifuge tube, combine the HLMs (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and the test compound (final concentration, e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the ice-cold acetonitrile solution with the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

The use of isotopically labeled internal standards is crucial for accurate quantification.[6]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Compare the t½ of the deuterated compound to its non-deuterated counterpart. A significantly longer t½ for the deuterated version indicates a positive deuterium kinetic isotope effect.

-

Metabolite Identification and Profiling

Identifying the metabolites formed from both the deuterated and non-deuterated compounds is crucial to confirm the site of metabolism and to investigate potential metabolic switching.

Workflow for Metabolite Identification

Caption: Workflow for metabolite identification and profiling.

The use of high-resolution mass spectrometry is essential for this analysis, as it allows for the accurate mass measurement of metabolites and their fragments, facilitating their identification.[12][13]

Pharmacokinetic (PK) Studies in Animal Models

Following promising in vitro data, in vivo PK studies are necessary to determine how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of the purine derivative in a whole organism.

Key PK Parameters to Compare:

| Parameter | Description | Expected Impact of Successful Deuteration |

| t½ (Half-life) | The time it takes for the drug concentration in the plasma to decrease by half. | Increased |

| AUC (Area Under the Curve) | A measure of the total drug exposure over time. | Increased |

| Cmax (Maximum Concentration) | The highest concentration of the drug in the plasma. | May increase or remain similar |

| CL (Clearance) | The rate at which the drug is removed from the body. | Decreased |

These studies provide the most definitive evidence of the in vivo impact of the deuterium kinetic isotope effect.

Biological Activity Assessment

While the primary goal of deuteration is often to improve pharmacokinetics, it is imperative to confirm that the modification does not negatively impact the compound's intended biological activity. In some cases, the altered metabolism may even enhance efficacy.

Workflow for Biological Activity Assessment

Caption: Workflow for assessing the biological activity of deuterated compounds.

For example, when evaluating deuterated purine derivatives as potential anticancer agents, cell proliferation assays using relevant cancer cell lines are essential.[1] For antiviral candidates, assays measuring the inhibition of viral replication are necessary.

Synthesis of Deuterated Purine Derivatives

The ability to synthesize deuterated purine derivatives with high isotopic purity is a prerequisite for their evaluation. Several synthetic strategies can be employed, depending on the desired position of deuteration.

-

Direct H-D Exchange: In some cases, hydrogen atoms on the purine ring can be exchanged for deuterium under specific conditions, for example, using a ruthenium nanoparticle catalyst in the presence of D₂ gas and D₂O.[14]

-

Use of Deuterated Building Blocks: A more common approach involves the use of deuterated starting materials in the synthesis of the purine ring or the sugar moiety (for nucleosides).

-

Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki and Stille couplings can be used to introduce various substituents, including deuterated ones, onto the purine core.[1]

The choice of synthetic route will depend on the target molecule and the availability of deuterated precursors.

Conclusion and Future Perspectives

The strategic deuteration of purine derivatives represents a powerful and validated approach to enhancing their therapeutic potential. By leveraging the deuterium kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of these important molecules, leading to improved pharmacokinetic profiles and enhanced safety.[5] A thorough understanding of the underlying metabolic pathways, coupled with a rigorous experimental evaluation pipeline, is essential for the successful development of next-generation deuterated purine-based therapeutics. As our understanding of drug metabolism continues to grow, the precision and application of deuteration in drug design are poised to expand, offering new avenues for the development of safer and more effective medicines.

References

-

Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. (2024). MDPI. [Link]

-

Lehikoinen, P. K., Sinnott, M. L., & Krenitsky, T. A. (1989). Investigation of alpha-deuterium kinetic isotope effects on the purine nucleoside phosphorylase reaction by the equilibrium-perturbation technique. Biochemical Journal, 257(2), 355–359. [Link]

-

beta-deuterium kinetic isotope effects in the purine nucleoside phosphorylase reaction. (n.d.). SciSpace. [Link]

-

Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. (2022). Taylor & Francis Online. [Link]

-

Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. (2015). Beilstein Journal of Organic Chemistry. [Link]

-

Mádrová, L., Krijt, M., Barešová, V., Václavík, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE, 13(12), e0208947. [Link]

-

Kizaki, H., & Sakurada, T. (1977). Simple micro-assay methods for enzymes of purine metabolism. Journal of Laboratory and Clinical Medicine, 89(5), 1135–1144. [Link]

-

Deuterium in Drug Discovery and Development. (2011). ResearchGate. [Link]

-

Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. (2006). PubMed. [Link]

-

Sun, H., Piotrowski, D. W., Orr, S. T. M., Warmus, J. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279. [Link]

-

Sharma, R., & Jain, R. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

-

Deuterium: Slowing Metabolism One C–H Bond At A Time. (2025). Ingenza. [Link]

-

Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. (2012). Semantic Scholar. [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. [Link]

-

Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. (2023). Semantic Scholar. [Link]

-

Mass spectrometric analysis of purine de novo biosynthesis intermediates. (2018). PLOS ONE. [Link]

-

Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. (2004). PubMed. [Link]

-

Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. [Link]

-

Schofield, J., Brasseur, D., de Bruin, B., Vassal, T., et al. (2013). Effect of deuteration on the metabolism and clearance of some pharmacologically active compounds--synthesis and in vitro metabolism of deuterated derivatives of dronedadrone. Journal of Labelled Compounds & Radiopharmaceuticals, 56(9-10), 504–512. [Link]

-

Pharmacokinetics of Purine Nucleoside Analogs. (n.d.). Taylor & Francis eBooks. [Link]

-

RuNp-catalyzed deuterium labelling of representative purine derivatives. (n.d.). ResearchGate. [Link]

-

Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. (2024). MDPI. [Link]

-

A simple protocol for the production of highly deuterated proteins for biophysical studies. (n.d.). ResearchGate. [Link]

-

Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers. [Link]

Sources

- 1. BJOC - Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides [beilstein-journals.org]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Investigation of alpha-deuterium kinetic isotope effects on the purine nucleoside phosphorylase reaction by the equilibrium-perturbation technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 12. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometric analysis of purine de novo biosynthesis intermediates | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-(trideuteriomethyl)purine-2,6-dione as a Stable Isotope-Labeled Internal Standard

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of 1-(trideuteriomethyl)purine-2,6-dione as a stable isotope-labeled internal standard (SIL-IS). The document outlines the critical role of internal standards in quantitative bioanalysis, the inherent advantages of using SIL-IS, and the specific properties of 1-(trideuteriomethyl)purine-2,6-dione. A detailed, field-tested protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is presented, covering all stages from sample preparation to data analysis. This guide is intended to serve as a practical resource, grounded in scientific principles and regulatory expectations, for the accurate quantification of the corresponding analyte, 1-methylxanthine, in complex biological matrices.

The Rationale for Internal Standards in Quantitative Bioanalysis

The precise quantification of analytes in biological samples such as plasma, urine, or tissue is fundamental to pharmacokinetic and toxicokinetic studies.[1] However, the complexity of these biological matrices presents significant analytical challenges. Variations in sample preparation, such as analyte loss during extraction, and analytical inconsistencies, including matrix effects and fluctuations in instrument response, can lead to inaccurate and unreliable results.

To mitigate these issues, an internal standard (IS) is added to every sample, including calibration standards, quality controls (QCs), and the unknown study samples.[2] An ideal IS should closely mimic the chemical and physical properties of the analyte. This ensures that both the analyte and the IS are affected similarly by experimental variability. The final quantification is based on the ratio of the analyte's response to the IS's response, which effectively normalizes for procedural inconsistencies.[3]

1.1. The Gold Standard: Stable Isotope-Labeled Internal Standards

While various compounds can serve as internal standards, stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative mass spectrometry.[4][5][6] A SIL-IS is a version of the analyte in which one or more atoms are replaced with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7] This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[7]

The advantages of using a SIL-IS, such as 1-(trideuteriomethyl)purine-2,6-dione, are significant:

-

Co-elution with the Analyte: Due to their identical chemical properties, the SIL-IS and the analyte exhibit the same chromatographic behavior, which is crucial for compensating for matrix effects that can vary during the chromatographic run.

-

Identical Ionization Efficiency: The isotopic labeling has a negligible impact on the molecule's ionization efficiency, ensuring that both the analyte and the SIL-IS respond similarly in the mass spectrometer's ion source.[5]

-

Comparable Extraction Recovery: During sample preparation, the SIL-IS and the analyte will have nearly identical recovery rates.[2]

These characteristics ensure that the ratio of the analyte to the SIL-IS remains constant, even in the presence of signal suppression or enhancement, thereby improving the accuracy and precision of the analytical method.[2]

Profile of 1-(trideuteriomethyl)purine-2,6-dione

2.1. Physicochemical Properties

| Property | Value |

| Chemical Name | 1-(trideuteriomethyl)purine-2,6-dione |

| Synonyms | 1-(methyl-d3)-xanthine, 1-trideuteriomethylxanthine |

| Chemical Formula | C₆H₃D₃N₄O₂ |

| Monoisotopic Mass | 183.07 g/mol |

| Analyte Monoisotopic Mass | 180.05 g/mol (for 1-methylxanthine) |

| Mass Difference | +3 Da |

The +3 Dalton mass difference is generally sufficient to prevent spectral overlap between the analyte and the internal standard in small molecule analysis.[7]

2.2. Synthesis Overview

The synthesis of 1-(trideuteriomethyl)purine-2,6-dione typically involves the alkylation of a purine precursor with a deuterated methylating agent. For instance, xanthine can be reacted with a trideuteriomethyl source, such as trideuteriomethyl iodide (CD₃I), in the presence of a base to introduce the labeled methyl group.

Caption: Generalized synthesis scheme for 1-(trideuteriomethyl)purine-2,6-dione.

A Practical Guide to Bioanalytical Method Development

This section details a standard protocol for the quantification of 1-methylxanthine in human plasma using 1-(trideuteriomethyl)purine-2,6-dione as the internal standard.

3.1. Essential Materials and Reagents

| Component | Recommended Grade |

| 1-Methylxanthine | ≥98% purity |

| 1-(trideuteriomethyl)purine-2,6-dione | ≥98% isotopic purity |

| Acetonitrile | LC-MS Grade |

| Methanol | LC-MS Grade |

| Formic Acid | LC-MS Grade |

| Deionized Water | Type I (18.2 MΩ·cm) |

| Human Plasma (K₂EDTA) | Screened, Pooled |

3.2. Preparation of Stock and Working Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve ~1 mg of 1-methylxanthine in 1 mL of a suitable solvent (e.g., 50:50 methanol/water).

-

SIL-IS Stock (1 mg/mL): Prepare in the same manner as the analyte stock solution.

-

Analyte Working Solutions: Serially dilute the analyte stock solution to prepare calibration standards and quality control samples at the desired concentrations.

-

SIL-IS Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution to a concentration that provides a stable and appropriate response in the mass spectrometer.

3.3. Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma.

Caption: A typical protein precipitation workflow for plasma samples.

3.4. LC-MS/MS Instrumental Conditions

| Parameter | Typical Condition |

| LC System | A high-performance liquid chromatography system (e.g., UHPLC) |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 5 minutes) |

| MS System | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 1-Methylxanthine: Q1 m/z → Q3 m/z (e.g., 181.1 → 124.0) SIL-IS: Q1 m/z → Q3 m/z (e.g., 184.1 → 127.0) |

3.5. Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is required to ensure its reliability. This validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11] Key validation parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability.[8]

Data Analysis and Interpretation

The data acquired from the LC-MS/MS system is processed using specialized software. The peak areas of the analyte and the SIL-IS are integrated, and the ratio of their responses is calculated. A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. The concentrations of the analyte in the QC and unknown samples are then determined by interpolating their peak area ratios from this calibration curve.

The consistent use of 1-(trideuteriomethyl)purine-2,6-dione as the internal standard is paramount for achieving accurate and precise results. It effectively compensates for potential variability throughout the analytical process, ensuring the integrity of the final data.

Conclusion

1-(trideuteriomethyl)purine-2,6-dione serves as an exemplary stable isotope-labeled internal standard for the quantitative bioanalysis of 1-methylxanthine. Its properties align perfectly with the requirements for an ideal internal standard, enabling robust and reliable analytical methods. The detailed protocol and principles outlined in this guide provide a solid foundation for the development and validation of high-quality bioanalytical assays essential for drug development and a variety of research applications.

References

- Borges, N. C., & Lanchote, V. L. (2003). The use of stable isotopes in pharmacokinetic studies. Clinical Pharmacokinetics, 42(10), 881-899.

- U.S. Food and Drug Administration. (2018).

- European Medicines Agency. (2011).

- Nowak, M., Głowacka, A., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 285-295.

- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.

- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.

- ResolveMass Laboratories Inc. (2025, December 26).

- European Medicines Agency. (2012, February 15).

Sources

- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. reddit.com [reddit.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (PDF) Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [academia.edu]

- 10. resolvemass.ca [resolvemass.ca]

- 11. bioanalysisforum.jp [bioanalysisforum.jp]

1-(Trideuteriomethyl)purine-2,6-dione: The Deuterated Sentinel of Xanthine Pharmacokinetics

This is a comprehensive technical guide on 1-(trideuteriomethyl)purine-2,6-dione (also known as 1-Methylxanthine-d3 or 1-CD₃-Xanthine ).

This molecule is not a marketed therapeutic drug but a pivotal pharmacometabolomic standard and mechanistic probe . Its history is inextricably linked to the development of Stable Isotope Dilution Assays (SIDA) and the mapping of the Cytochrome P450 1A2 (CYP1A2) pathway.

Part 1: Executive Technical Summary

1-(trideuteriomethyl)purine-2,6-dione (C₆H₃D₃N₄O₂) is the isotopically labeled analog of 1-Methylxanthine (1-MX), a primary downstream metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).

In the hierarchy of pharmaceutical sciences, this molecule serves two critical high-level functions:

-

The "Gold Standard" Internal Standard: It provides the absolute reference required for the quantification of 1-methylxanthine in complex biological matrices (plasma/urine) via LC-MS/MS, eliminating ionization matrix effects.

-

Mechanistic Probe for CYP1A2: Historically, the synthesis of N1-deuterated xanthines revealed the phenomenon of "Metabolic Switching" —where the Kinetic Isotope Effect (KIE) forces enzymes to shift metabolic pathways away from the deuterated site.

Chemical Identity Card

| Property | Specification |

| IUPAC Name | 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione |

| Common Name | 1-Methylxanthine-d3 (1-MX-d3) |

| Parent Scaffold | Xanthine (Purine-2,6-dione) |

| Isotopic Label | Deuterium ( |

| Molecular Weight | 169.16 g/mol (vs. 166.14 g/mol for unlabeled) |

| Primary Target | CYP1A2 Phenotyping / Metabolite Quantification |

Part 2: Historical Discovery & The "Deuterium Switch"

The history of 1-(trideuteriomethyl)purine-2,6-dione is not defined by a single "eureka" moment of drug discovery, but by the evolution of Quantitative Pharmacology in the 1970s.

The Horning Era (1976): Discovery of Metabolic Switching

The seminal work involving N1-deuterated xanthines was conducted by Horning et al. (1976) . They synthesized caffeine analogs with trideuteriomethyl groups at the N1, N3, and N7 positions to study the demethylation mechanisms of the liver.

-

The Experiment: They administered Caffeine-1-CD3 (1-trideuteriomethyl-3,7-dimethylxanthine) to humans.

-

The Observation: Normally, caffeine is primarily metabolized by N3-demethylation to Paraxanthine (1,7-dimethylxanthine). However, when deuterium was placed at specific positions, the C-D bond (stronger than C-H) caused a Kinetic Isotope Effect (KIE) .

-

The Result: This slowed down the reaction at the deuterated site, causing the CYP450 enzymes to "switch" to an easier pathway (e.g., N7 or N1 demethylation).

-

Significance of 1-MX-d3: 1-(trideuteriomethyl)purine-2,6-dione was identified as the terminal stable metabolite that retained the N1-label, proving that the N1-methyl group remains intact through the Caffeine

Paraxanthine

The Rise of CYP1A2 Phenotyping (1990s)

In the 1990s, researchers (e.g., Kalow and Tang , Fuhr et al. ) established that the ratio of caffeine metabolites in urine could serve as a non-invasive biopsy for liver function (CYP1A2 activity).

-

The Problem: Quantifying 1-methylxanthine (1-MX) in urine is difficult due to interference from dietary compounds and variable ionization in Mass Spectrometry.

-

The Solution: 1-(trideuteriomethyl)purine-2,6-dione became the essential Stable Isotope Internal Standard . By spiking this deuterated analog into patient samples, scientists could normalize the signal, leading to the high-precision "Caffeine Metabolic Ratio" (CMR) used in drug development today.

Part 3: Mechanistic Pathway & Logic

The utility of 1-(trideuteriomethyl)purine-2,6-dione rests on the specific metabolic cascade of xanthines.

The Metabolic Cascade (DOT Visualization)

Figure 1: The metabolic derivation of 1-Methylxanthine from Caffeine.[1] The deuterated standard (1-CD3-Xanthine) mimics the final analyte (Yellow) but is distinguishable by mass.

Why N1-Deuteration Matters

-

Metabolic Stability: The N1-methyl group is the most stable methyl group on the xanthine ring during the initial metabolism of caffeine (which loses N3 first).

-

Tracer Fidelity: Because the N1 group is retained in Paraxanthine (1,7) and 1-Methylxanthine (1), a caffeine molecule labeled at N1 (Caffeine-1-CD3) will produce 1-(trideuteriomethyl)purine-2,6-dione as its downstream metabolite. This allows researchers to track the specific fate of that methyl group.

Part 4: Technical Protocol – The Validated Workflow

This section outlines the standard operating procedure (SOP) for using 1-(trideuteriomethyl)purine-2,6-dione as an internal standard in a clinical CYP1A2 phenotyping assay.

Experimental Design: The "Caffeine Metabolic Ratio"

Objective: Determine CYP1A2 activity by measuring the ratio of (AFMU + 1-MX + 1-MU) / 1,7-DMX in urine. Role of 1-MX-d3: Corrects for extraction efficiency and matrix suppression of the 1-Methylxanthine peak.

Step-by-Step Methodology

1. Sample Preparation

-

Matrix: Human Urine (collected 4-6 hours post-caffeine ingestion).

-

Reagents:

-

Analyte: 1-Methylxanthine (Natural).

-

Internal Standard (IS): 1-(trideuteriomethyl)purine-2,6-dione (10 µg/mL in Methanol).

-

-

Protocol:

-

Aliquot 100 µL of urine into a 1.5 mL Eppendorf tube.

-

Add 10 µL of IS working solution (Final conc: 1000 ng/mL).

-

Precipitate proteins: Add 200 µL Acetonitrile (0.1% Formic Acid).

-

Vortex (30 sec) and Centrifuge (14,000 rpm, 10 min, 4°C).

-

Transfer supernatant to LC vial.

-

2. LC-MS/MS Configuration

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Methanol + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 4 minutes.

3. Mass Spectrometry Parameters (MRM Mode)

The specificity of the assay relies on the mass shift induced by the three deuterium atoms.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| 1-Methylxanthine | 167.1 [M+H]+ | 110.1 | 25 | Loss of methyl isocyanate |

| 1-MX-d3 (Standard) | 170.1 [M+H]+ | 113.1 | 25 | +3 Da shift confirms identity |

Critical QC Check: The retention time of 1-MX-d3 may be slightly shorter (approx. 0.05 min) than non-deuterated 1-MX due to the Chromatographic Isotope Effect (deuterium is slightly more lipophilic/less polar in interaction volume). This must be accounted for in integration windows.

Part 5: Synthesis & Chemical Properties

For researchers requiring de novo synthesis or verification.

Synthesis Route (Traube Purine Synthesis Variation)

The synthesis typically avoids direct methylation of xanthine (which yields 1,3,7 mixtures). Instead, it uses a specific precursor:

-

Starting Material: 1-Methylurea-d3 (CD₃-NH-CO-NH₂).

-

Condensation: React with cyanoacetic acid to form deuterated cyanoacetylurea.

-

Cyclization: Base-catalyzed cyclization yields the uracil derivative.

-

Nitrosation & Reduction: Forms the diamine.

-

Formylation & Ring Closure: Reaction with formic acid closes the imidazole ring to yield 1-(trideuteriomethyl)purine-2,6-dione .

Stability Data

-

Light Sensitivity: Xanthines are generally stable, but solutions should be kept in amber vials.

-

Isotopic Purity: Commercial standards typically achieve >99 atom % D.

-

Proton Exchange: The deuterium atoms on the methyl group are non-exchangeable in aqueous solution (unlike the H at N3 or N7), ensuring the label remains stable during biological transit.

References

-

Horning, M. G., et al. (1976). Metabolic switching of drug pathways as a consequence of deuterium substitution.[1] Proceedings of the Second International Conference on Stable Isotopes. (Foundational study on the KIE of deuterated caffeine).

-

Fuhr, U., & Rost, K. L. (1994). Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva. Pharmacogenetics.[2][3] Link

- Caubet, M. S., et al. (2002).Analysis of urinary caffeine metabolites by HPLC-MS: global validation and application to CYP1A2 phenotyping. Journal of Pharmaceutical and Biomedical Analysis.

- Magkos, F., & Kavouras, S. A. (2005).Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action. Critical Reviews in Food Science and Nutrition.

-

Schneider, H., et al. (2003). Analysis of the metabolites of caffeine in human urine by HPLC-ESI-MS/MS. Analytical and Bioanalytical Chemistry.[2][3] (Details the MRM transitions for 1-MX and its deuterated analogs).

Sources

- 1. Oxidation of caffeine by CYP1A2: isotope effects and metabolic switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caffeine as a probe for CYP1A2 activity: potential influence of renal factors on urinary phenotypic trait measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Stability of 1-(Trideuteriomethyl)purine-2,6-dione

Introduction: The Role of Isotopic Labeling in Drug Development and the Criticality of Stability Assessment

In the landscape of modern drug development, the use of stable isotope-labeled compounds, such as 1-(trideuteriomethyl)purine-2,6-dione (also known as Theophylline-d3), has become indispensable. These molecules, wherein one or more atoms have been replaced by a heavier, non-radioactive isotope, serve as invaluable tools in pharmacokinetic and metabolic studies.[1] The substitution of hydrogen with deuterium can subtly alter the metabolic fate of a drug, a phenomenon known as the "kinetic isotope effect," which can lead to an improved pharmacokinetic profile, including a longer half-life and reduced toxicity.[2]

1-(Trideuteriomethyl)purine-2,6-dione is a deuterated analog of theophylline, a widely used methylxanthine drug for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][4] The strategic placement of deuterium on the N1-methyl group can influence its metabolism, which primarily occurs via N-demethylation and C8-hydroxylation mediated by cytochrome P450 enzymes.[3]

However, for any isotopically labeled compound to be a viable candidate in drug development, a thorough understanding of its physical and chemical stability is paramount. This guide provides a comprehensive technical overview of the key stability considerations for 1-(trideuteriomethyl)purine-2,6-dione, drawing upon the extensive knowledge of its non-deuterated counterpart, theophylline. While direct stability data for the deuterated analog is not extensively published, the principles and methodologies outlined herein provide a robust framework for its evaluation.

I. Physical Stability: The Solid-State Landscape

The physical properties of an active pharmaceutical ingredient (API) can significantly impact its formulation, bioavailability, and shelf-life. For 1-(trideuteriomethyl)purine-2,6-dione, as with theophylline, the key physical stability concerns are polymorphism and hygroscopicity.

Polymorphism: A Tale of Multiple Crystalline Forms

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form.[5] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements, leading to variations in physical properties such as solubility, melting point, and stability.[5]

Theophylline is known to exist in at least four anhydrous polymorphic forms (I, II, III, and IV) and a monohydrate form.[6][7][8] Form II is often the commercially available and kinetically stable form under typical laboratory conditions, while Form IV is the thermodynamically more stable polymorph.[7][8] The interconversion between these forms can be induced by factors such as temperature, solvent, and mechanical stress (e.g., grinding).[6][7]

Implications for 1-(Trideuteriomethyl)purine-2,6-dione:

It is highly probable that 1-(trideuteriomethyl)purine-2,6-dione will exhibit a similar polymorphic landscape to theophylline. The subtle change in molecular weight and vibrational energy from deuterium substitution is unlikely to fundamentally alter the intermolecular interactions that govern crystal packing. However, the kinetics of polymorphic transformations might be slightly different.

Experimental Protocol for Polymorphic Screening:

A comprehensive polymorphic screen for 1-(trideuteriomethyl)purine-2,6-dione should be conducted to identify all accessible crystalline forms.

Step-by-Step Methodology:

-

Crystallization Studies: Dissolve the compound in a diverse range of solvents (polar, non-polar, protic, aprotic) at various temperatures. Employ different crystallization techniques, including slow evaporation, cooling crystallization, and anti-solvent addition.

-

Slurry Conversion: Stir a suspension of the initial crystalline form in various solvents for an extended period to facilitate conversion to a more stable form.

-

Thermal Analysis: Utilize Differential Scanning Calorimetry (DSC) to identify melting points, phase transitions, and potential desolvation events. Thermogravimetric Analysis (TGA) can quantify the loss of solvent or water.[9]

-

Spectroscopic and Diffractive Analysis:

-

Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns.[10]

-

Solid-State NMR (ssNMR): Provides detailed information about the local chemical environment of atoms within the crystal lattice, offering a powerful tool for polymorph characterization.[6]

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on shifts in their characteristic spectral bands.

-

Diagram of Polymorphic Screening Workflow:

Caption: Workflow for polymorphic screening and characterization.

Hygroscopicity: The Interplay with Moisture

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[11][12] Theophylline is known to be hygroscopic and can form a monohydrate, which can impact its physical stability and dissolution properties.[11][12][13][14][15] The conversion of the anhydrous form to the monohydrate is dependent on the relative humidity (RH).[13][14]

Implications for 1-(Trideuteriomethyl)purine-2,6-dione:

The deuterated analog is expected to share the hygroscopic nature of theophylline. The presence of moisture can lead to physical changes such as deliquescence, caking, and changes in polymorphic form, as well as potentially promoting chemical degradation.

Experimental Protocol for Hygroscopicity Assessment:

Dynamic Vapor Sorption (DVS) is the standard technique to quantitatively assess the hygroscopicity of a material.

Step-by-Step Methodology:

-

Sample Preparation: Place a known mass of 1-(trideuteriomethyl)purine-2,6-dione in the DVS instrument.

-

Drying: Dry the sample under a stream of dry nitrogen to establish a baseline mass.

-

Sorption/Desorption Isotherm: Gradually increase the relative humidity in a stepwise manner (e.g., from 0% to 95% RH in 10% increments) and record the change in mass at each step until equilibrium is reached. Subsequently, decrease the RH back to 0% to assess the reversibility of water uptake.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. This plot will reveal the extent of water uptake and whether it is due to adsorption, absorption, or hydrate formation.

Data Presentation: Hypothetical DVS Isotherm Data

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.0 | 0.2 |

| 10 | 0.1 | 0.3 |

| 20 | 0.2 | 0.4 |

| 30 | 0.3 | 0.5 |

| 40 | 0.4 | 0.6 |

| 50 | 0.5 | 0.8 |

| 60 | 0.7 | 1.0 |

| 70 | 1.2 | 1.5 |

| 80 | 8.5 (Hydrate Formation) | 8.4 |

| 90 | 8.6 | 8.5 |

| 95 | 8.7 | 8.6 |

Note: This data is illustrative and represents a hypothetical scenario where hydrate formation occurs above 70% RH.

II. Chemical Stability: Unraveling Degradation Pathways

Chemical stability studies are crucial to determine the intrinsic stability of the drug molecule and to identify potential degradation products. Forced degradation, or stress testing, is performed to accelerate the degradation process and elucidate the degradation pathways.[16][17]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies on theophylline have been conducted under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[16][18] These studies are essential for developing stability-indicating analytical methods.

Implications for 1-(Trideuteriomethyl)purine-2,6-dione and the Kinetic Isotope Effect:

The primary metabolic pathway for theophylline that would be affected by deuteration at the N1-methyl position is N-demethylation. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions. This can lead to a slower rate of N-demethylation for the deuterated analog, a phenomenon known as the primary kinetic isotope effect. Consequently, 1-(trideuteriomethyl)purine-2,6-dione may exhibit greater stability towards metabolic degradation compared to theophylline.

While the kinetic isotope effect is most pronounced in enzymatic reactions, it can also influence chemical degradation pathways where C-H bond cleavage is involved, although the effect may be less significant.

Experimental Protocol for Forced Degradation Studies:

Step-by-Step Methodology:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) for an extended period.

For each condition, a control sample should be stored under ambient conditions. The extent of degradation should be monitored at various time points.

Analytical Technique: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products.[16][18]

-